Benzophenone, 3,5-dihydroxy-
Description
Historical Perspectives in Benzophenone (B1666685) Chemistry and Related Dihydroxyl Derivatives
The study of benzophenones has a rich history, with early research focusing on their synthesis and fundamental reactivity. The parent compound, benzophenone, is a well-established photosensitizer in photochemistry. wikipedia.org Over time, attention shifted towards naturally occurring and synthetic derivatives, particularly those with hydroxyl substitutions, due to their potential biological activities. nih.govmdpi.com The investigation of dihydroxyl derivatives is a logical progression in this field, aiming to understand how the position and number of hydroxyl groups affect the molecule's properties. While specific historical milestones for the initial synthesis or isolation of 3,5-dihydroxy-benzophenone are not extensively documented in readily available literature, the broader context of benzophenone chemistry highlights a continuous exploration of structure-activity relationships, with hydroxylated derivatives being a key area of interest. nih.gov
Research Rationale for Investigating Benzophenone, 3,5-dihydroxy-
The primary motivation for investigating Benzophenone, 3,5-dihydroxy- and its related dihydroxyl derivatives stems from the diverse biological activities exhibited by the broader benzophenone class. nih.govbohrium.com Researchers are interested in how the specific 3,5-dihydroxylation pattern influences these activities. The hydroxyl groups can significantly alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. ontosight.ai
Key research rationales include:
Exploration of Biological Activities: The benzophenone scaffold is a common feature in molecules with a range of biological effects. bohrium.com Derivatives are investigated for their potential as antitumor, anti-inflammatory, and antimicrobial agents. bohrium.commdpi.com The presence of hydroxyl groups is often crucial for these activities. ontosight.ai
Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a series of dihydroxyl benzophenones, researchers can systematically study how the position of the hydroxyl groups impacts biological efficacy. This knowledge is crucial for the rational design of new therapeutic agents. nih.gov
Synthetic Methodology Development: The synthesis of specifically substituted benzophenones like the 3,5-dihydroxy derivative can drive the development of new and improved synthetic methods in organic chemistry. researchgate.netresearchgate.net
Overview of Key Academic Research Areas in Benzophenones with Dihydroxyl Substitution
Academic research on benzophenones with dihydroxyl substitution is multifaceted, encompassing several key areas:
Synthesis and Characterization: A significant portion of research is dedicated to the synthesis of various dihydroxybenzophenone (B1166750) isomers and their derivatives. researchgate.netresearchgate.net This includes developing efficient synthetic routes and characterizing the resulting compounds using modern spectroscopic techniques such as NMR and mass spectrometry. mdpi.comroyalliteglobal.comresearchgate.net
Biological and Pharmacological Evaluation: Dihydroxybenzophenone derivatives are frequently screened for a wide range of biological activities. For instance, some studies have explored their potential as antitumor agents, investigating their cytotoxicity against various cancer cell lines. bohrium.com Others have examined their anti-inflammatory properties. mdpi.com
Photochemistry and Photophysics: As derivatives of benzophenone, a known photosensitizer, the photochemical properties of dihydroxybenzophenones are of interest. wikipedia.org Research in this area explores how hydroxyl substitution affects their UV absorption, fluorescence, and ability to act as photoinitiators in polymerization reactions. researchgate.netresearchgate.net
Coordination Chemistry: The hydroxyl and carbonyl groups of dihydroxybenzophenones can act as ligands, forming complexes with metal ions. Research investigates the synthesis, structure, and properties of these metal complexes. royalliteglobal.com
Interactive Data Table: Properties of Benzophenone and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Benzophenone | Diphenylmethanone | 119-61-9 wikipedia.org | C13H10O wikipedia.org | 182.222 wikipedia.org |
| 3,5-Dihydroxybenzophenone | (3,5-dihydroxyphenyl)(phenyl)methanone | 50306-99-5 | C13H10O3 | 214.22 |
| 2,4-Dihydroxybenzophenone (B1670367) | (2,4-dihydroxyphenyl)(phenyl)methanone | 131-56-6 nih.gov | C13H10O3 nih.gov | 214.22 nih.gov |
| 3,4-Dihydroxybenzophenone | (3,4-dihydroxyphenyl)(phenyl)methanone | 10425-11-3 chemicalbook.com | C13H10O3 | 214.22 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
38009-30-2 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O3/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,14-15H |
InChI Key |
VABRJGOVVLYNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications of Benzophenone, 3,5 Dihydroxy
Established Synthesis Routes for Dihydroxybenzophenones
The synthesis of dihydroxybenzophenones has traditionally been achieved through several established methods, primarily involving electrophilic aromatic substitution reactions. The Friedel-Crafts acylation, the Fries rearrangement, and the Houben-Hoesch reaction are among the most common strategies employed for the preparation of hydroxyaryl ketones.
The Friedel-Crafts acylation is a widely used method for the synthesis of aryl ketones. tsijournals.com However, the direct acylation of highly activated aromatic compounds like resorcinol (B1680541) (1,3-dihydroxybenzene) with benzoyl chloride can be problematic, often leading to a mixture of products, including the undesired O-acylated ester and polyacylated species. The presence of two hydroxyl groups strongly activates the aromatic ring, making the reaction difficult to control.
To circumvent these issues, alternative strategies such as the Fries rearrangement and the Houben-Hoesch reaction are often employed for the synthesis of dihydroxybenzophenones.
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org For the synthesis of 3,5-dihydroxybenzophenone, this would entail the initial preparation of resorcinol dibenzoate, followed by its rearrangement. The reaction is known to be selective towards the ortho and para positions relative to the hydroxyl group. wikipedia.org The reaction conditions, such as temperature and the choice of Lewis acid (e.g., AlCl₃, BF₃, TiCl₄, or SnCl₄), can be optimized to favor the desired isomer. sigmaaldrich.com
The Houben-Hoesch reaction provides another route to hydroxyaryl ketones through the reaction of an electron-rich aromatic compound with a nitrile in the presence of a Lewis acid and hydrogen chloride. wikipedia.org This method is particularly effective for polyhydroxy phenols. bncollegebgp.ac.in In the context of 3,5-dihydroxybenzophenone synthesis, resorcinol would be reacted with benzonitrile. The reaction proceeds via the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired ketone. wikipedia.org
| Reaction Name | Reactants | Key Features |
| Friedel-Crafts Acylation | Aromatic compound, Acyl halide/anhydride, Lewis acid catalyst | Direct C-acylation of aromatic rings. Can be problematic for highly activated phenols. |
| Fries Rearrangement | Phenolic ester, Lewis acid catalyst | Rearrangement of an O-acyl group to the aromatic ring (ortho and para). |
| Houben-Hoesch Reaction | Electron-rich aromatic compound, Nitrile, Lewis acid catalyst, HCl | Forms a ketimine intermediate, suitable for polyhydroxy phenols. |
Novel Synthetic Strategies for Benzophenone (B1666685), 3,5-dihydroxy- and its Analogues
Recent research has focused on developing more efficient and selective methods for the synthesis of dihydroxybenzophenones. While specific novel strategies for 3,5-dihydroxybenzophenone are not extensively documented, advancements in related reactions can be extrapolated. For instance, modifications to the Fries rearrangement and Friedel-Crafts acylation using alternative catalysts and reaction conditions are being explored to improve yields and regioselectivity. The use of solid acid catalysts, for example, is a promising approach to overcome some of the drawbacks associated with traditional Lewis acids.
Green Chemistry Approaches in Benzophenone Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for benzophenones. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
Solvent-free reactions and the use of microwave irradiation have emerged as powerful tools in green synthesis. Microwave-assisted organic synthesis can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netrasayanjournal.co.inanton-paar.com For instance, a solvent-free Friedel-Crafts acylation of aromatic compounds using zinc powder as a catalyst under microwave irradiation has been reported, offering an eco-friendly alternative to conventional methods. organic-chemistry.org
The replacement of hazardous and corrosive catalysts like aluminum chloride is a key focus in greening the Friedel-Crafts reaction. The use of solid acid catalysts, such as zeolites and supported acids, offers advantages like easier separation from the reaction mixture, reusability, and often milder reaction conditions. For example, zeolite H-beta has been shown to catalyze the direct Fries reaction of resorcinol with benzoic acids. capes.gov.br Other green catalytic systems include p-toluenesulfonic acid/graphite for solvent-free acylations. researchgate.net
Furthermore, photochemical methods, such as the photo-Friedel-Crafts reaction, are being investigated as sustainable alternatives that utilize light energy to drive the acylation process.
| Green Approach | Key Features | Potential Application to 3,5-dihydroxybenzophenone Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.netrasayanjournal.co.inanton-paar.com | Acceleration of Fries rearrangement or Houben-Hoesch reaction. |
| Solvent-Free Conditions | Reduced solvent waste, simplified workup. organic-chemistry.orgsioc-journal.cnchemijournal.com | Performing Friedel-Crafts type reactions without a volatile organic solvent. |
| Solid Acid Catalysts (e.g., Zeolites) | Reusable, less corrosive, easier separation. capes.gov.br | Catalyzing the Fries rearrangement of resorcinol dibenzoate. |
| Alternative Catalysts (e.g., Zinc powder) | Less toxic and more environmentally friendly than AlCl₃. organic-chemistry.org | Catalyzing a modified Friedel-Crafts acylation. |
Derivatization and Functionalization of the 3,5-dihydroxybenzophenone Scaffold
The 3,5-dihydroxybenzophenone core structure, with its two reactive hydroxyl groups, serves as a versatile scaffold for the synthesis of a variety of derivatives with potentially interesting biological or material properties.
Synthesis of Triazole Derivatives
The introduction of a triazole moiety is a common strategy in medicinal chemistry to create compounds with a broad spectrum of biological activities. The synthesis of triazole derivatives of dihydroxybenzophenones typically involves a multi-step process.
A common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." This reaction involves the coupling of an alkyne with an azide (B81097) to form a 1,2,3-triazole ring. For the derivatization of 3,5-dihydroxybenzophenone, the hydroxyl groups would first be functionalized with a propargyl group (an alkyne-containing moiety) through a Williamson ether synthesis. The resulting dialkynylated benzophenone can then be reacted with various organic azides to generate a library of bis-triazole derivatives. scienceopen.comscielo.brscielo.br
The synthesis of 1,2,3-triazole-benzophenone derivatives has been reported starting from 2,4-dihydroxybenzophenone (B1670367) and 4,4'-dihydroxybenzophenone (B132225), and this methodology can be adapted for the 3,5-dihydroxy isomer. scienceopen.comscielo.br
Formation of Hindered Phenol-Linked Benzophenone Hybrid Compounds
Hindered phenols are well-known for their antioxidant properties. Combining a hindered phenol (B47542) moiety with a benzophenone core can lead to hybrid compounds with dual functionality, potentially acting as both UV absorbers and antioxidants.
The synthesis of such hybrids typically involves linking the two components through an appropriate spacer. For instance, a hindered phenol containing a carboxylic acid group, such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, can be coupled with a dihydroxybenzophenone (B1166750). The synthesis of a hindered phenol-linked benzophenone hybrid has been reported using 2,4-dihydroxybenzophenone as a starting material, and a similar strategy could be applied to the 3,5-dihydroxy isomer. nih.gov This could involve a two-step procedure where the hindered phenol is first reacted with a linker molecule, which is then attached to the benzophenone scaffold via an ether or ester linkage.
Design and Synthesis of Other Modified Analogues
The reactivity of the hydroxyl groups on the 3,5-dihydroxybenzophenone scaffold allows for a wide range of other modifications. These include etherification and esterification reactions to introduce various functional groups, potentially altering the compound's solubility, electronic properties, and biological activity. For example, alkylation of the hydroxyl groups can be achieved using alkyl halides in the presence of a base.
Moreover, the aromatic rings of the benzophenone core can undergo further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the precise structure of a compound like 3,5-dihydroxybenzophenone.
While experimental spectra for 3,5-dihydroxybenzophenone are not widely available in public databases, its structure allows for the prediction of its ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons of the unsubstituted phenyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the di-substituted resorcinol (B1680541) ring will be shifted due to the influence of the two electron-donating hydroxyl groups and the electron-withdrawing carbonyl group. The phenolic hydroxyl protons will typically appear as broad singlets, with their chemical shift being concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal is expected for the carbonyl carbon due to its direct attachment to an electronegative oxygen atom (typically δ 190-200 ppm). The aromatic carbons will resonate in the δ 100-160 ppm range. The carbons bearing the hydroxyl groups (C3 and C5) will be significantly shifted downfield compared to the other carbons on that ring due to the deshielding effect of the oxygen atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-dihydroxybenzophenone
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| H-2', H-6' | ~7.6-7.8 | Doublet | C=O | ~196 |
| H-3', H-4', H-5' | ~7.4-7.6 | Multiplet | C-3, C-5 | ~158 |
| H-2, H-6 | ~6.8-7.0 | Doublet | C-1' | ~138 |
| H-4 | ~6.5-6.7 | Triplet | C-4' | ~132 |
| OH | Variable | Broad Singlet | C-2', C-6' | ~130 |
| C-3', C-5' | ~129 | |||
| C-1 | ~140 | |||
| C-2, C-6 | ~109 | |||
| C-4 | ~108 |
To confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3,5-dihydroxybenzophenone, COSY would show correlations between adjacent protons on both aromatic rings, confirming their positions relative to one another. For instance, correlations would be expected between H-2'/H-3' and H-3'/H-4' on the unsubstituted ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals to their corresponding carbon signals. This is crucial for assigning the carbons in the complex aromatic region of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in piecing together the molecular structure. For example, the protons on the unsubstituted phenyl ring (H-2'/H-6') would show a correlation to the carbonyl carbon (C=O), establishing the connection between the two rings through the ketone functional group. Similarly, protons on the dihydroxy-substituted ring (e.g., H-2, H-6) would show correlations to the carbons bearing the hydroxyl groups (C-3, C-5), confirming the substitution pattern.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 3,5-dihydroxybenzophenone, with a chemical formula of C₁₃H₁₀O₃, HRMS is essential for distinguishing it from other isomers or compounds with the same nominal mass. The precise mass measurement confirms the elemental composition, lending strong support to the proposed structure.
Predicted HRMS Data for 3,5-dihydroxybenzophenone (C₁₃H₁₀O₃)
| Adduct Ion | Calculated Monoisotopic Mass (m/z) |
|---|---|
| [M+H]⁺ | 215.0703 |
| [M+Na]⁺ | 237.0522 |
| [M-H]⁻ | 213.0557 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate between isomers. researchgate.net
For 3,5-dihydroxybenzophenone, the most likely fragmentation would occur via cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of characteristic fragment ions. The primary fragmentation pathways for protonated hydroxybenzophenones typically involve the loss of the phenyl group or the substituted phenyl group. researchgate.net This technique is particularly valuable in metabolite identification, where subtle changes to the parent molecule can be identified by shifts in the mass of the fragment ions.
Predicted MS/MS Fragmentation of 3,5-dihydroxybenzophenone ([M+H]⁺, m/z 215.07)
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 137.0233 | C₆H₆ (Benzene) | Dihydroxybenzoyl cation |
| 105.0335 | C₇H₆O₃ (Dihydroxybenzoic acid moiety) | Benzoyl cation |
| 77.0391 | CO (from Benzoyl cation) | Phenyl cation |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule.
For 3,5-dihydroxybenzophenone, the FT-IR spectrum would be expected to show several key absorption bands:
A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two phenolic hydroxyl groups. The broadness is due to hydrogen bonding.
A sharp, strong absorption band around 1650-1630 cm⁻¹ characteristic of the C=O stretching vibration of the diaryl ketone.
Multiple sharp absorption bands in the 1600-1450 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings.
Absorptions corresponding to C-O stretching and O-H bending in the 1300-1000 cm⁻¹ region.
C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹.
Predicted FT-IR Absorption Bands for 3,5-dihydroxybenzophenone
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (phenolic) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (ketone) | 1650 - 1630 | Strong, Sharp |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (phenol) | 1260 - 1180 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method would provide definitive information about the three-dimensional structure of 3,5-dihydroxybenzophenone in its solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of individual atoms can be determined.
Interactive Table: Hypothetical Crystallographic Data for 3,5-dihydroxybenzophenone
| Parameter | Value | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry operations of the crystal. |
| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Åα = [value]°, β = [value]°, γ = [value]° | The dimensions and angles of the basic repeating unit of the crystal lattice. |
| Volume (V) | [value] ų | The volume of the unit cell. |
| Z | [value] | The number of molecules per unit cell. |
| Calculated Density (ρ) | [value] g/cm³ | The theoretical density of the crystal. |
| Key Bond Lengths | e.g., C=O, C-O, C-C (aromatic) | Provides information on the bonding within the molecule, such as double or single bond character. |
| Key Bond Angles | e.g., C-C-C (phenyl rings), C-CO-C | Reveals the geometry around specific atoms and the overall conformation of the molecule. |
| Dihedral Angles | e.g., between the two phenyl rings | Describes the twist angle between the planes of the aromatic rings, a key conformational feature. |
| Hydrogen Bonding | e.g., O-H···O | Details the intermolecular interactions that stabilize the crystal packing, including donor-acceptor distances and angles. |
Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallographic study.
Advanced Photophysical Spectroscopy for Excited State Dynamics
Advanced photophysical spectroscopy techniques are essential for investigating the behavior of molecules after they absorb light. These methods provide insights into the lifetimes of excited states, the pathways of energy dissipation, and the nature of transient species. For 3,5-dihydroxybenzophenone, techniques such as transient absorption spectroscopy would be invaluable.
Transient absorption spectroscopy is a pump-probe technique used to study short-lived excited states. edinst.comedinst.com A "pump" laser pulse excites the molecule to a higher electronic state, and a "probe" pulse, at a variable time delay, measures the absorption of this transient excited species. This allows for the monitoring of the formation and decay of excited states on timescales ranging from femtoseconds to milliseconds. nih.gov
The study of benzophenone (B1666685) and its derivatives has shown that intersystem crossing to the triplet state is a highly efficient process. edinst.com Therefore, the photophysical properties of 3,5-dihydroxybenzophenone are expected to be dominated by its triplet state dynamics. A transient absorption study would likely reveal the absorption spectrum of the triplet state (T₁ → Tₙ absorption) and its lifetime. edinst.com
Key photophysical parameters for 3,5-dihydroxybenzophenone that could be determined are presented in the following hypothetical data table:
Interactive Table: Hypothetical Photophysical Data for 3,5-dihydroxybenzophenone
| Parameter | Symbol | Value | Technique | Description |
| Singlet Excited State Lifetime | τₛ | e.g., picoseconds | Time-Resolved Fluorescence | The lifetime of the lowest singlet excited state (S₁). |
| Triplet Excited State Lifetime | τₜ | e.g., microseconds | Nanosecond Transient Absorption | The lifetime of the lowest triplet excited state (T₁). edinst.com |
| Intersystem Crossing Quantum Yield | Φᵢₛ꜀ | e.g., ~0.9 | Laser Flash Photolysis | The efficiency of the transition from the singlet excited state to the triplet excited state. |
| Triplet-Triplet Absorption Maximum | λₘₐₓ(T-T) | e.g., ~530 nm | Nanosecond Transient Absorption | The wavelength at which the triplet excited state shows maximum absorption. |
| Fluorescence Quantum Yield | Φբ | e.g., <0.01 | Steady-State Fluorimetry | The efficiency of light emission from the singlet excited state. Benzophenones typically have very low fluorescence. |
| Phosphorescence Quantum Yield | Φₚ | e.g., >0.1 (at 77 K) | Low-Temperature Phosphorimetry | The efficiency of light emission from the triplet excited state, usually measured at low temperatures. |
Note: The values in this table are illustrative and based on the known photophysical properties of benzophenone and its derivatives. Experimental determination for 3,5-dihydroxybenzophenone is required for confirmation.
The excited-state dynamics of dihydroxy-substituted aromatic compounds can be complex, with processes such as excited-state intramolecular proton transfer (ESIPT) potentially occurring. rsc.orgrsc.org However, the meta-substitution pattern in 3,5-dihydroxybenzophenone makes intramolecular proton transfer between the hydroxyl groups and the carbonyl oxygen less likely compared to ortho-substituted analogues like 2,4-dihydroxybenzophenone (B1670367). The surrounding solvent environment is also known to play a crucial role in the excited-state dynamics of related systems. rsc.org
Computational Chemistry and Molecular Modeling of Benzophenone, 3,5 Dihydroxy and Its Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomerism
Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal for elucidating the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the distribution of electrons within a molecule, which in turn governs its chemical properties. For 3,5-dihydroxybenzophenone, these calculations can map out electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Theoretical calculations have been applied to various benzophenone (B1666685) derivatives to understand their electronic properties. For instance, studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide (B31651) have utilized quantum chemical methods to determine the molecule's optimized state and the molecular orbitals involved in its absorption spectrum. scispace.com Similarly, calculations on N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide have helped in determining its optimal free energy state and the shape of molecular orbitals. researchgate.netscispace.com These approaches can be analogously applied to 3,5-dihydroxybenzophenone to predict its electronic transitions and reactivity patterns.
Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key consideration for molecules like 3,5-dihydroxybenzophenone. The presence of hydroxyl and carbonyl groups allows for the possibility of keto-enol tautomerism. Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. nih.gov For example, in the related 1,3,5-trihydroxybenzene system, quantum chemical calculations have shown the importance of intramolecular hydrogen bonding and solvent effects on the relative stabilities of the keto and enol forms. nih.govrsc.org Similar computational investigations on 3,5-dihydroxybenzophenone would be crucial to understand its tautomeric preferences, which can significantly influence its biological activity and chemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and molecular stability.
For 3,5-dihydroxybenzophenone, MD simulations can explore its conformational landscape. The molecule's flexibility arises from the rotation around the single bonds connecting the phenyl rings to the carbonyl group. MD simulations can reveal the preferred orientations of the phenyl rings relative to each other and the dynamics of the hydroxyl groups. This information is crucial as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets.
Enhanced sampling techniques in MD, such as metadynamics, can be particularly powerful in exploring complex conformational changes and ligand binding mechanisms. rsc.org While direct MD studies on 3,5-dihydroxybenzophenone are not extensively reported, simulations on structurally similar molecules provide valuable insights. For example, MD simulations have been used to investigate the behavior of 3,5-dihydroxybenzoic acid in solution, shedding light on its molecular association and the formation of different solid phases. nih.gov The stability of ligand-protein complexes involving derivatives of 3,5-dihydroxybenzophenone has also been assessed using MD simulations, confirming the stability of binding modes predicted by molecular docking. nih.govajchem-a.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unsoed.ac.id It is widely used in drug discovery to predict how a small molecule, such as a derivative of 3,5-dihydroxybenzophenone, might interact with a protein target.
Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and energetic complementarity to the protein's binding pocket. The output of a docking study includes the predicted binding pose of the ligand and an estimated binding affinity, often expressed as a docking score.
Derivatives of 3,5-dihydroxybenzophenone have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For instance, 3,5-dihydroxybenzoyl-hydrazineylidene derivatives have been docked into the active site of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov These studies have revealed potential binding modes and interactions with key residues in the enzyme's active site. nih.gov The docking scores obtained from such studies can be used to rank different derivatives and prioritize them for further experimental testing. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Molecular docking plays a crucial role in rationalizing SAR by providing a three-dimensional model of the ligand-target interaction. By comparing the docking poses of a series of related compounds, researchers can identify the structural features that are important for binding and activity.
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This is a cost-effective and time-efficient alternative to high-throughput screening of physical compounds.
Virtual screening can be broadly categorized into two types: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. youtube.com A model, such as a pharmacophore, is built based on the common structural features of these active molecules. This model is then used to search a database for other compounds that share these features. nih.gov
Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the target protein. nih.gov Large compound libraries are docked into the active site of the protein, and the compounds are ranked based on their predicted binding affinities. This approach is particularly useful when the structure of the target protein is known.
Both LBVS and SBVS can be applied to the discovery of new derivatives of 3,5-dihydroxybenzophenone with desired biological activities. For instance, the 3,5-dihydroxybenzophenone scaffold could be used as a starting point for a virtual screening campaign to identify new inhibitors of a particular enzyme. The identified hits from the virtual screen can then be synthesized and tested experimentally.
Virtual ligand design, or de novo design, is another computational methodology where new molecular structures are generated within the constraints of a target's binding site. Algorithms can piece together molecular fragments to create novel compounds that are predicted to have high binding affinity and favorable drug-like properties. This approach can be used to design novel derivatives of 3,5-dihydroxybenzophenone with optimized interactions with a specific biological target.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Approaches
Enzyme Inhibition Mechanisms of Dihydroxybenzophenones
Dihydroxybenzophenone (B1166750) scaffolds have been identified as effective inhibitors of several key enzymes involved in different physiological and pathological processes. The following subsections detail the inhibitory activities of dihydroxybenzophenone derivatives against specific enzymes.
Research into the direct elastase inhibitory effects of 3,5-dihydroxybenzophenone and its simple derivatives is an emerging area. However, studies on related benzophenone (B1666685) structures provide insights into their potential. For instance, a series of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones, which are acylated derivatives of hydroxylated benzophenones, have been synthesized and evaluated as inhibitors of human neutrophil elastase. nih.gov Certain pivalates and isobutyrates within this series demonstrated potent and selective inhibition of this enzyme. nih.gov While these compounds are not strictly dihydroxybenzophenones, this research suggests that the benzophenone framework can be a promising scaffold for developing elastase inhibitors. Further investigation is required to specifically determine the elastase inhibitory potential of 3,5-dihydroxybenzophenone and its closer derivatives.
A series of novel 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated with different methoxyphenyl triazoles have been synthesized and evaluated for their ability to inhibit tyrosinase. The most potent compound in this series, which features a 4-methoxyphenyl (B3050149) moiety, exhibited an IC50 value of 55.39 ± 4.93 µM. nih.gov
Kinetic analysis of this potent analog revealed a competitive mode of inhibition, with a calculated dissociation constant (Ki) of 52.77 μM. nih.gov This competitive inhibition suggests that the compound vies with the substrate for binding to the active site of the tyrosinase enzyme. nih.gov Molecular docking studies further supported this, indicating that the inhibitor interacts with critical histidine amino acid residues and the copper ions within the enzyme's active site. nih.gov
Table 1: Tyrosinase Inhibitory Activity of a 3,5-Dihydroxybenzoyl-Hydrazineylidene Derivative
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| 3,5-dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl moiety | 55.39 ± 4.93 | Competitive | 52.77 |
Several synthetic benzophenones have been investigated for their inhibitory effects on xanthine (B1682287) oxidase (XO), an enzyme crucial in purine (B94841) metabolism. Among the tested compounds, 4,4'-dihydroxybenzophenone (B132225) demonstrated inhibitory activity against XO with an IC50 value of 82.94 µM. nih.gov Further kinetic studies revealed that 4,4'-dihydroxybenzophenone acts as a mixed-type inhibitor with respect to the substrate xanthine, with an apparent inhibition constant (Ki) of 64.86 µM. nih.gov This mixed-type inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
Another dihydroxy-containing compound, 3,4-dihydroxy-5-nitrobenzaldehyde, though not a benzophenone, has also shown potent mixed-type inhibition of XO with an IC50 value of 3 µM. nih.gov This highlights the potential of the dihydroxy substitution pattern in designing XO inhibitors.
Table 2: Xanthine Oxidase Inhibitory Activity of Dihydroxybenzophenones
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
|---|---|---|---|
| 4,4'-Dihydroxybenzophenone | 82.94 | Mixed-type | 64.86 |
A study focusing on human glutathione (B108866) S-transferase A1-1 (hGSTA1-1), an enzyme often implicated in multidrug resistance, investigated the inhibitory potential of 2,2'-dihydroxybenzophenones and their N-carbonyl analogues. frontiersin.org Screening of these compounds identified several potent inhibitors, with IC50 values in the micromolar to sub-micromolar range. frontiersin.org
For example, two 2,2'-dihydroxybenzophenone (B146640) derivatives and two of their N-acyl hydrazone analogues were found to be strong inhibitors of hGSTA1-1, with IC50 values ranging from 0.18 ± 0.02 to 1.77 ± 0.10 µM. frontiersin.org Kinetic studies demonstrated that some of these compounds exhibit purely competitive inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), indicating they bind to the same catalytic site. nih.govmdpi.com In contrast, when glutathione (GSH) was the variable substrate, a mixed-type inhibition was observed for some of the compounds. mdpi.com
Table 3: Inhibition of hGSTA1-1 by 2,2'-Dihydroxybenzophenone Derivatives and N-Analogues
| Compound Type | Example Compound | IC50 (µM) | Inhibition Type (vs. CDNB) | Ki (µM) |
|---|---|---|---|---|
| 2,2'-Dihydroxybenzophenone | Compound 6 | 1.77 ± 0.10 | Competitive | 1.47 ± 0.15 |
| N-Acyl Hydrazone Analogue | Compound 14 | 0.33 ± 0.05 | Competitive | 0.38 ± 0.05 |
| N-Acyl Hydrazone Analogue | Compound 16 | 0.18 ± 0.02 | Not specified | Not specified |
The enzyme sterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of sterols and a primary target for antifungal agents. The interaction of 4,4′-dihydroxybenzophenone (DHBP) with CYP51 from Mycobacterium tuberculosis has been elucidated through X-ray crystallography. acs.org This study revealed that DHBP binds to the active site of CYP51. acs.org This binding occurs via a type I mechanism, which is characteristic of substrates and some inhibitors of cytochrome P450 enzymes. acs.org The crystal structure showed that DHBP induces a conformational change in the flexible regions of the protein, suggesting that the benzophenone scaffold could be a template for designing a new class of CYP51 inhibitors that target these flexible areas. acs.org
The mode of enzyme inhibition by dihydroxybenzophenone derivatives varies depending on the specific enzyme and the structure of the inhibitor.
Competitive Inhibition: This mechanism has been observed in the inhibition of tyrosinase by a 3,5-dihydroxybenzoyl-hydrazineylidene derivative. nih.gov In this case, the inhibitor directly competes with the substrate for binding to the enzyme's active site. Similarly, certain 2,2'-dihydroxybenzophenones and their N-carbonyl analogues act as competitive inhibitors of glutathione S-transferase A1-1 with respect to the substrate CDNB. nih.govmdpi.com
Mixed-Type Inhibition: This mode of inhibition has been identified in the interaction of 4,4'-dihydroxybenzophenone with xanthine oxidase. nih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. Some of the 2,2'-dihydroxybenzophenone derivatives also displayed mixed inhibition kinetics against GSTA1-1 when glutathione was the variable substrate. mdpi.com
These kinetic studies are fundamental in understanding the structure-activity relationships of dihydroxybenzophenones as enzyme inhibitors and for the rational design of more potent and selective therapeutic agents.
Interactions with Biological Macromolecules
The interaction of small molecules with transport proteins is a critical determinant of their distribution and bioavailability in biological systems. Human Serum Albumin (HSA), the most abundant protein in blood plasma, serves as a primary carrier for numerous endogenous and exogenous compounds. In vitro studies have explored the binding of benzophenone derivatives to serum albumins to characterize the affinity and nature of these interactions.
Binding Studies with Serum Albumins (e.g., Human Serum Albumin)
Spectroscopic techniques, particularly fluorescence quenching, are widely used to investigate the binding of compounds to proteins like HSA. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is altered upon the binding of a ligand, allowing for the calculation of binding parameters.
Research on various benzophenone (BP) derivatives reveals that they readily bind to HSA. nih.gov The binding constants (Kₐ) for these interactions are typically in the range of 10³ to 10⁶ M⁻¹, indicating a moderate to strong affinity. nih.gov The number of binding sites (n) is often found to be approximately one, suggesting a 1:1 stoichiometry for the complex formation. nih.govmdpi.com Studies on a range of hydroxylated and methoxylated benzophenones show that functional group substitutions significantly influence binding strength, with hydroxyl groups generally enhancing the binding affinity compared to the parent benzophenone structure. nih.gov Theoretical and experimental data suggest that these benzophenone derivatives bind to site 2 of HSA. nih.gov The binding process is typically spontaneous, as indicated by negative Gibbs free energy (ΔG°) values. itmedicalteam.pl
Table 1: Representative Binding Parameters for Benzophenone Derivatives with Serum Albumin Note: This table is illustrative, based on data for various benzophenone derivatives to demonstrate typical binding characteristics.
| Compound Class | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) | Binding Site on HSA |
| Hydroxylated Benzophenones | 10⁴ - 10⁵ | ~1 | Site 2 |
Elucidation of Interaction Forces (e.g., Hydrogen Bonding, Van der Waals, Hydrophobic, Electrostatic)
The stability of the ligand-protein complex is maintained by a combination of non-covalent interactions. The primary forces involved in the binding of benzophenone derivatives to serum albumin include hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net
Thermodynamic analysis provides insight into the nature of these forces. The enthalpy change (ΔH°) and entropy change (ΔS°) associated with the binding event are key indicators.
Negative ΔH° and ΔS° values typically suggest that van der Waals interactions and hydrogen bonding are the main stabilizing forces. itmedicalteam.plnih.gov
Positive ΔH° and ΔS° values are characteristic of hydrophobic interactions. nih.gov
Small negative ΔH° and positive ΔS° values indicate that electrostatic forces play a significant role. researchgate.net
For hydroxylated benzophenones, theoretical calculations have shown that the presence of hydroxyl groups increases the negative electrostatic potential surface area of the molecule. nih.gov This enhancement significantly increases both the electrostatic and dispersion forces between the benzophenone derivative and HSA. nih.gov The negative enthalpy and entropy changes observed in studies of similar compounds confirm that hydrogen bonds and van der Waals forces are major contributors to the binding process. researchgate.netpensoft.net
Table 2: Illustrative Thermodynamic Parameters for Ligand-HSA Interactions Note: The signs and magnitudes of these parameters help identify the primary driving forces of the binding interaction.
| Thermodynamic Parameter | Sign | Implied Interaction Force(s) |
| ΔG° (Gibbs Free Energy) | Negative | Spontaneous Process |
| ΔH° (Enthalpy Change) | Negative | Van der Waals forces, Hydrogen bonding |
| ΔS° (Entropy Change) | Positive | Hydrophobic interactions |
| ΔH° (Enthalpy Change) | Small Negative / Positive | Electrostatic interactions |
| ΔS° (Entropy Change) | Positive | Electrostatic interactions |
Impact on Macromolecular Conformation (e.g., Circular Dichroism)
The binding of a small molecule to a protein can induce conformational changes in the macromolecule's secondary and tertiary structure. Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring such changes. nih.gov The CD spectrum of a protein, particularly in the far-UV region (200-250 nm), provides information about its secondary structure elements, such as α-helices, β-sheets, and random coils.
Studies have demonstrated that the interaction of benzophenone derivatives with HSA leads to alterations in the protein's conformation. nih.gov Specifically, the binding has been observed to cause a decrease in the α-helical content of HSA, accompanied by changes in the proportions of β-sheets, β-turns, and random coils. nih.gov These structural modifications indicate that the binding of 3,5-dihydroxy-benzophenone can affect the native structure and potentially the biological function of the carrier protein. mdpi.comresearchgate.net
Mechanistic Pathways of Cellular Responses (In Vitro Investigations)
In vitro cellular models are essential for dissecting the molecular mechanisms through which a compound exerts its biological effects. Research on benzophenones has begun to uncover their influence on specific intracellular signaling pathways and molecular targets.
Studies on Specific Intracellular Pathways
Investigations into structurally related benzophenone compounds have identified their potential to interfere with key signaling pathways. A prominent example is the interaction with nuclear receptor signaling. Benzophenone-3 (BP-3), a widely studied analogue, has been shown to interact with the estrogen receptor alpha (ERα) signaling pathway. nih.govnih.gov This interaction can trigger estrogenic responses and downstream cellular events.
Furthermore, other signaling cascades may be affected. For instance, studies in zebrafish embryos exposed to BP-3 have suggested an attenuation of the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov These findings suggest that dihydroxy-benzophenones could potentially modulate similar critical pathways involved in cellular homeostasis.
Investigation of Molecular Targets and Downstream Effects in Cellular Models
The interaction with specific pathways is initiated by the compound binding to distinct molecular targets. For benzophenones exhibiting estrogenic activity, the primary molecular target identified is the estrogen receptor alpha (ERα). nih.govnih.gov
The engagement of this target leads to measurable downstream effects. In human breast epithelial cells, exposure to BP-3 at low micromolar concentrations was found to induce DNA damage in an ERα-dependent manner. nih.gov This damage is characterized by the formation of DNA-RNA hybrids known as R-loops and the appearance of DNA damage markers like γ-H2AX and 53BP1. nih.govnih.gov
In the context of anti-cancer research, certain benzophenone analogues have been shown to target molecules involved in apoptosis. nih.gov A potential molecular target in this process is caspase-3, an executioner caspase essential for programmed cell death. nih.govmdpi.com Activation of caspase-3 by these compounds can lead to the cleavage of cellular substrates, ultimately resulting in apoptotic cell death. nih.gov
Table 3: Summary of Potential Molecular Targets and Cellular Effects of Benzophenone Derivatives
| Potential Molecular Target | Cellular Pathway | Downstream Effect (In Vitro) |
| Estrogen Receptor Alpha (ERα) | Nuclear Receptor Signaling | R-loop formation, DNA damage (γ-H2AX, 53BP1) |
| Caspase-3 | Apoptosis | Induction of programmed cell death |
| MAPK/ERK Pathway Components | Signal Transduction | Altered cell proliferation and survival |
Environmental Chemistry and Degradation Pathways of Dihydroxybenzophenones
Photochemical Transformation Mechanisms in Aquatic Environments
In sunlit aquatic environments, dihydroxybenzophenones are subject to transformation through various photochemical reactions. These processes include direct absorption of sunlight (photolysis) and indirect reactions with photochemically produced reactive species.
Direct Photolysis Pathways and Quantum Yield Determination
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. The efficiency of this process is quantified by the photolysis quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical transformation.
Indirect Photodegradation Mediated by Reactive Oxygen Species (ROS)
Indirect photodegradation is often the more significant pathway for the removal of benzophenone (B1666685) derivatives in natural waters. This process is mediated by reactive oxygen species (ROS) that are generated photochemically in the water column. Key ROS include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide radicals (O₂•⁻).
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can rapidly degrade organic pollutants. Studies on benzophenone-3 have shown that reaction with •OH is a major transformation process, particularly in waters with low concentrations of dissolved organic carbon. nih.gov The second-order reaction rate constant for BP-3 with •OH has been measured at (2.0 ± 0.4) × 10¹⁰ M⁻¹ s⁻¹. nih.gov
Singlet Oxygen (¹O₂): This is another important oxidant in sunlit waters. For 2,4-dihydroxybenzophenone (B1670367) (BP-1), singlet oxygen has been identified as a key reactive species responsible for its degradation. nih.gov However, for other benzophenones like BP-3, the role of ¹O₂ is considered negligible due to weak reactivity. nih.gov
The contribution of each ROS to the degradation of a specific dihydroxybenzophenone (B1166750) isomer will depend on the compound's chemical structure and the characteristics of the aquatic environment.
Role of Dissolved Organic Matter (DOM) and Triplet-Excited States of DOM (³DOM*)
Dissolved organic matter (DOM), a complex mixture of organic compounds ubiquitous in natural waters, plays a critical dual role in the photodegradation of pollutants like dihydroxybenzophenones.
Light Screening: DOM can absorb sunlight, which reduces the amount of light available to induce direct photolysis of the pollutant. This is known as the light screening or inner filter effect and generally inhibits degradation. mdpi.com
Photosensitization: Chromophoric (light-absorbing) components of DOM can absorb sunlight and transfer the energy to other molecules, generating ROS or becoming reactive themselves in an excited triplet state (³DOM*). mdpi.com
The triplet-excited states of DOM are powerful oxidants that significantly contribute to the indirect photodegradation of many organic contaminants. For 2,4-dihydroxybenzophenone, ³DOM* is the primary reactive intermediate responsible for its degradation when mediated by DOM from coastal seawaters. nih.gov In freshwater systems, ³DOM, along with ¹O₂ and •OH, contributes to the degradation. nih.gov Similarly, for BP-3, the reaction with ³DOM is a main phototransformation process, especially in waters with high dissolved organic carbon content. nih.gov The second-order reaction rate constant for BP-3 with ³DOM* has been determined to be (1.1 ± 0.1) × 10⁹ M⁻¹ s⁻¹. nih.gov
Influence of Environmental Factors (e.g., pH, Salinity, Halide Ions) on Photodegradation Kinetics
The rate of photodegradation of dihydroxybenzophenones is sensitive to various environmental factors.
pH: The pH of the water can significantly affect degradation kinetics. It influences the speciation of the compound (i.e., the equilibrium between neutral and ionized forms), which can have different light absorption properties and reactivity towards ROS. researchgate.netmdpi.comnih.gov For many phenolic compounds, including some benzophenones, dissociation at higher pH leads to the formation of anionic species that are often more susceptible to photodegradation. mdpi.com
Salinity: Changes in salinity can alter the photochemical reactivity of DOM, thereby affecting the indirect photodegradation of pollutants. Studies have shown that higher salinity can decrease the photoproduction of reactive intermediates from DOM, potentially by causing conformational changes in the DOM structure or by affecting iron-DOM photochemistry. odu.edu
Halide Ions: Ions such as chloride (Cl⁻), which are abundant in seawater, can participate in photochemical reactions, potentially influencing the degradation pathways of organic compounds.
The interplay of these factors determines the ultimate persistence of dihydroxybenzophenones in different aquatic systems.
Biodegradation Pathways and Microbial Metabolism
Biodegradation by microorganisms is a key process for the removal of organic pollutants from the environment. The structural features of dihydroxybenzophenones, particularly the presence of hydroxyl groups on the aromatic rings, make them susceptible to microbial attack.
Studies on the biodegradation of benzophenone-3 (BP-3) have consistently shown that a primary step is the O-demethylation of the methoxy group to form 2,4-dihydroxybenzophenone (BP-1). nih.gov This transformation occurs under both oxic (oxygen-present) and anoxic (oxygen-absent) conditions. nih.gov
More detailed pathway elucidation has been performed using specific bacterial strains. For example, Rhodococcus sp. S2-17 has been shown to completely degrade BP-3. nih.gov The catabolic pathway in this organism proceeds through the following key intermediates: nih.gov
Benzophenone-3 (BP-3) is first demethylated to 2,4-dihydroxybenzophenone (BP-1) by a cytochrome P450 complex.
BP-1 is then further hydroxylated to 2,4,5-trihydroxy-benzophenone .
Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates such as 3-hydroxy-4-benzoyl-2,4-hexadienedioic acid and 4-benzoyl-3-oxoadipic acid .
The pathway ultimately converges on central metabolites like 3-oxoadipic acid and benzoic acid , which can be funneled into the bacterium's primary metabolism. nih.gov
Another study using Rhodococcus ruber also confirmed the acceleration of BP-3 biodegradation via the formation of the less-toxic BP-1 intermediate. elsevierpure.com
While these studies focus on the metabolism of 2,4-dihydroxybenzophenone derived from BP-3, they provide a valuable model for the likely microbial degradation of other dihydroxybenzophenone isomers, including 3,5-dihydroxybenzophenone. It is plausible that microbial consortia in soil and sediment can similarly hydroxylate the aromatic rings and subsequently cleave them, leading to the mineralization of the compound.
Microbial Degradation Mechanisms by Isolated Bacterial Strains
For instance, the bacterium Rhodococcus sp. S2-17, isolated from contaminated sediment, has been shown to completely degrade benzophenone-3. The metabolic pathway of BP-3 degradation by this strain involves the formation of various intermediates, including 2,4,5-trihydroxy-benzophenone. nih.govresearchgate.net This suggests that bacterial systems possess the enzymatic machinery to hydroxylate the benzophenone structure, a key step in their degradation. The degradation of BP-3 by Rhodococcus sp. S2-17 proceeds through a series of steps initiated by demethylation, followed by hydroxylation and ring cleavage, ultimately leading to the mineralization of the compound. nih.govresearchgate.net
The degradation of other aromatic compounds by various bacterial strains also provides insights into the potential mechanisms for 3,5-dihydroxybenzophenone. Bacteria are known to employ a range of catabolic pathways to break down aromatic rings, often involving dioxygenase enzymes that incorporate molecular oxygen to destabilize the aromatic structure and facilitate ring cleavage.
Table 1: Microbial Degradation of Benzophenone-3 and Formation of Hydroxylated Intermediates
| Bacterial Strain | Parent Compound | Key Intermediates | Reference |
| Rhodococcus sp. S2-17 | Benzophenone-3 | 2,4,5-trihydroxy-benzophenone, Benzoic acid | nih.govresearchgate.net |
This table illustrates the formation of a trihydroxy-benzophenone intermediate from the degradation of benzophenone-3 by an isolated bacterial strain, indicating the potential for microbial systems to process hydroxylated benzophenones.
Cometabolic Biodegradation Processes
Cometabolism is a process in which microorganisms degrade a compound that they cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. This process is particularly relevant for the degradation of recalcitrant organic pollutants. While specific studies on the cometabolic biodegradation of 3,5-dihydroxybenzophenone are scarce, the principles of cometabolism can be applied to understand its potential degradation.
The cometabolic degradation of various phenolic compounds has been widely studied. For example, photosynthetic bacteria have been shown to cometabolically degrade 4-chlorophenol in the presence of a carbon source like sodium acetate. nih.govinformahealthcare.com This process involves the microbial community utilizing the primary substrate for growth, while the enzymes produced coincidentally act on the recalcitrant compound. It is plausible that microbial communities in soil and aquatic environments could cometabolically degrade 3,5-dihydroxybenzophenone in the presence of more readily available carbon sources. The structural similarity of dihydroxybenzophenones to other phenolic compounds suggests that they could be susceptible to degradation by microbial consortia adapted to utilizing natural aromatic compounds like lignin.
Reductive Degradation Pathways (e.g., Hydrogenolysis, Dihaloelimination)
Reductive degradation pathways are significant in anaerobic environments where oxygen is absent. For benzophenones, a key reductive transformation would be the reduction of the ketone group to a secondary alcohol, forming a diphenylmethanol derivative. While this reaction is well-documented in synthetic organic chemistry, for example, using sodium borohydride, its role in the environmental biodegradation of dihydroxybenzophenones is less clear. youtube.comyoutube.com
In the context of environmental degradation, hydrogenolysis (the cleavage of a chemical bond by reaction with hydrogen) and dehalogenation (the removal of halogen atoms) are important reductive processes. For a non-halogenated compound like 3,5-dihydroxybenzophenone, hydrogenolysis of the carbon-oxygen bonds or cleavage of the phenyl rings could theoretically occur under strongly reducing conditions, but this is likely to be a slow process in most natural environments.
Studies on the anaerobic degradation of benzophenone-3 have shown that it is more favorable than aerobic degradation. nih.gov The half-life of BP-3 was found to be shorter under sulfate- and Fe(III)-reducing conditions compared to oxic conditions. nih.gov During this anaerobic degradation, 2,4-dihydroxybenzophenone was identified as a metabolite, indicating that demethylation occurs under these conditions. nih.gov This suggests that the initial steps of dihydroxybenzophenone degradation can proceed in anaerobic environments.
Table 2: Half-life of Benzophenone-3 under Different Redox Conditions
| Redox Condition | Half-life (days) | Reference |
| Oxic | 10.7 | nih.gov |
| Nitrate-reducing | 8.7 | nih.gov |
| Fe(III)-reducing | 5.1 | nih.gov |
| Sulfate-reducing | 4.3 | nih.gov |
This table demonstrates that anaerobic conditions can facilitate the degradation of benzophenone-3, which leads to the formation of dihydroxybenzophenone intermediates.
Enzymatic Biotransformation Studies and Enzyme Kinetics
The biotransformation of dihydroxybenzophenones is mediated by a variety of enzymes. While specific kinetic data for the enzymatic transformation of 3,5-dihydroxybenzophenone is not available, studies on related compounds and enzymes involved in aromatic degradation provide a basis for understanding the potential processes.
The initial steps in the degradation of benzophenones often involve hydroxylation, which is catalyzed by monooxygenase enzymes, such as cytochrome P450s. nih.govresearchgate.net These enzymes are capable of introducing hydroxyl groups onto the aromatic rings, which can increase their water solubility and susceptibility to further degradation. For dihydroxybenzophenones, further hydroxylation could occur, leading to trihydroxybenzophenones, as seen in the degradation of BP-3. nih.govresearchgate.net
Following hydroxylation, ring cleavage is a critical step in the complete mineralization of aromatic compounds. This is typically carried out by dioxygenase enzymes, which cleave the aromatic ring between or adjacent to the hydroxyl groups. The resulting aliphatic acids can then be funneled into central metabolic pathways, such as the Krebs cycle.
Enzymes such as laccases and peroxidases, which are involved in the degradation of lignin and other phenolic compounds, could also play a role in the transformation of dihydroxybenzophenones. These enzymes are known to have broad substrate specificity and can catalyze the oxidation of a wide range of phenolic compounds.
Advanced Analytical Methodologies for Research of Dihydroxybenzophenones
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzophenone (B1666685) derivatives. digitellinc.com Its versatility in separating components within a mixture makes it ideal for isolating specific dihydroxybenzophenones from complex samples. digitellinc.com The development of a successful HPLC method involves a systematic process of scouting for appropriate conditions, followed by fine-tuned optimization and rigorous validation. thermofisher.com
The resolution and efficiency of an HPLC separation are fundamentally governed by the choice of stationary phase, the composition of the mobile phase, and the elution mode. scirp.org
Stationary Phase: For the separation of moderately polar compounds like dihydroxybenzophenones, reversed-phase (RP) chromatography is the most common approach. sielc.com C18 (octadecylsilyl) bonded silica (B1680970) is a widely used stationary phase due to its hydrophobicity, which provides effective retention for these analytes. researchgate.netmtc-usa.comnih.gov Other stationary phases, such as C8 or specialized phases with different surface chemistries, can also be employed to alter selectivity. nih.govsielc.com For instance, a Cogent Bidentate C18™ column has been demonstrated to provide excellent reproducibility and peak symmetry for benzophenone analysis. mtc-usa.com
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible, less polar organic solvent. alwsci.com Acetonitrile and methanol (B129727) are the most frequently used organic modifiers. alwsci.comdphen1.com The ratio of the organic solvent to water is a critical parameter that controls the retention time and separation of the analytes. mtc-usa.com To improve peak shape and control the ionization state of phenolic compounds like dihydroxybenzophenones, the mobile phase is often acidified using additives such as acetic acid, formic acid, or trifluoroacetic acid (TFA). sielc.comresearchgate.netresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Cogent Bidentate C18™, 4μm mtc-usa.com | Waters Symmetry C18 (4.6 mm×250 mm, 5 μm) researchgate.net | Genesis C18 nih.gov |
| Mobile Phase | Acetonitrile / DI Water (e.g., 70:30) mtc-usa.com | Methanol-water (3:1) containing 3% acetic acid researchgate.net | Acetonitrile-water nih.gov |
| Elution Mode | Isocratic mtc-usa.com | Isocratic researchgate.net | Gradient (Implied for complex samples) researchgate.net |
| Flow Rate | 0.5 mL/min mtc-usa.com | 1.0 mL/min researchgate.net | 1.0 mL/min pharmtech.com |
Following chromatographic separation, the analytes must be detected and quantified. For benzophenones, which contain chromophores, UV-Vis spectroscopy is a common and robust detection method. pharmtech.com
UV-Vis Spectroscopy: A standard UV-Vis detector measures the absorbance of the column eluent at a single, fixed wavelength. The selection of this wavelength is critical for sensitivity and is typically set at or near the absorbance maximum (λmax) of the target analyte. sielc.com For various benzophenone derivatives, detection wavelengths between 280 nm and 315 nm are frequently reported. researchgate.netnih.govresearchgate.net For example, a method for 2,4-dihydroxybenzophenone (B1670367) utilized a detection wavelength of 290 nm. researchgate.net
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), offers a significant advantage over a single-wavelength UV-Vis detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability provides several benefits:
Optimal Wavelength Selection: The λmax for each separated peak can be determined post-run, ensuring optimal sensitivity for all analytes. chromatographyonline.com
Peak Purity Analysis: PDA detectors allow for the assessment of peak purity by comparing spectra across a single chromatographic peak. This helps to identify the presence of co-eluting impurities.
Compound Identification: The acquired UV spectrum can be compared against a library of spectra for tentative identification of unknown compounds.
Biological and environmental samples (e.g., urine, surface water, sediment) are complex matrices that contain numerous interfering substances. chromatographyonline.com Therefore, a sample preparation step is essential to extract the dihydroxybenzophenones of interest, remove interferences, and concentrate the analytes before HPLC analysis. chromatographyonline.comphmethods.net
Solid-Phase Extraction (SPE): SPE is one of the most widely used and effective techniques for the cleanup and pre-concentration of benzophenones from aqueous samples. phmethods.netnih.gov The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes are retained on the sorbent while matrix components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov
The choice of sorbent is crucial for achieving high recovery. For benzophenones, reversed-phase sorbents are commonly used. Examples include:
Oasis HLB (Hydrophilic-Lipophilic Balanced): A polymeric reversed-phase sorbent that has shown high recovery rates (91% to 96%) for benzophenone derivatives in water samples. nih.govresearchgate.net
Strata-X: Another polymeric reversed-phase sorbent also used effectively for benzophenone extraction. nih.gov
C8 and C18: Silica-based bonded phases that are also used for the extraction of benzophenones from matrices like human urine. nih.gov
Advanced Mass Spectrometry Coupling Techniques
For applications requiring higher sensitivity and selectivity, particularly for trace analysis, HPLC systems are often coupled with mass spectrometry (MS) detectors.
The coupling of Ultrahigh-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) represents a powerful tool for the trace analysis of environmental contaminants like dihydroxybenzophenones. nih.govresearchgate.net UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and significantly faster analysis times compared to conventional HPLC. chromatographyonline.com
Tandem mass spectrometry (MS/MS) adds an exceptional layer of selectivity and sensitivity. After ionization of the analyte (commonly via electrospray ionization, ESI), a specific precursor ion corresponding to the target compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and allows for confident identification and quantification even at very low concentrations. researchgate.net
This combination has been successfully used to develop methods for identifying various benzophenones in surface water and wastewater with limits of quantification (LOQ) in the low nanogram-per-liter (ng/L) range. nih.govtu-dresden.de
| Analyte Group | Matrix | Technique | Reported Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Benzophenone-type UV filters | Surface/Wastewater | LC-MS/MS | 2 to 1060 ng/L | nih.gov |
| Hydroxylated benzophenones | Water Samples | LC-MS/MS | <1 to 32 ng/L | researchgate.net |
| UV filters and Parabens | Umbilical Cord Blood | LC-MS/MS | 0.01–0.42 ng/mL | nih.gov |
In recent years, a suite of techniques known as ambient ionization mass spectrometry has emerged, enabling the direct analysis of samples in their native state with minimal or no prior preparation. pageplace.dersc.org These methods are particularly attractive for rapid screening and environmental monitoring. rsc.org
Ambient ionization techniques work by desorbing and ionizing analytes directly from a surface, after which they are introduced into the mass spectrometer. nih.gov Key methods applicable to environmental monitoring include:
Direct Analysis in Real Time (DART): DART uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize molecules from the sample surface. pageplace.denih.gov It is effective for the rapid analysis of a wide range of compounds on various surfaces.
Desorption Electrospray Ionization (DESI): DESI utilizes a charged solvent spray to dissolve and ionize analytes from a surface. nih.gov The resulting ions are then sampled by the mass spectrometer.
These direct methods offer the advantage of high-throughput analysis, making them suitable for screening large numbers of samples for the presence of dihydroxybenzophenones and other contaminants. nsf.gov While often used for qualitative or semi-quantitative analysis, they can provide near-instantaneous results, facilitating real-time environmental monitoring efforts. rsc.org
Application of Isotope-Labeled Internal Standards for Accurate Quantification
The accurate quantification of "Benzophenone, 3,5-dihydroxy-" in complex matrices such as biological fluids and environmental samples is critical for meaningful research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. google.com However, the accuracy and precision of LC-MS/MS measurements can be significantly affected by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. google.com To compensate for these effects and other potential variabilities during sample preparation and analysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard methodology. nih.gov
A SIL-IS is a form of the analyte of interest ("Benzophenone, 3,5-dihydroxy-") in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). x-chemrx.com The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. nih.gov However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native analyte by the mass spectrometer.
By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, it experiences the same losses and matrix effects as the target analyte. The ratio of the signal from the native analyte to the signal from the SIL-IS is used for quantification. nih.gov This ratiometric measurement effectively cancels out variations, leading to significantly improved accuracy, precision, and reproducibility of the results. x-chemrx.com
While the synthesis of a specific isotope-labeled "Benzophenone, 3,5-dihydroxy-" standard can be a complex process, the principles of its application in an analytical method are well-established. nih.gov The selection of the isotope label and its position in the molecule is crucial to ensure its stability throughout the analytical procedure and to avoid any isotopic interference.
The table below illustrates the principle of using a hypothetical deuterium-labeled "Benzophenone, 3,5-dihydroxy-" as an internal standard in an LC-MS/MS analysis.
Table 1: Principle of Quantification using an Isotope-Labeled Internal Standard This table is for illustrative purposes.
| Analyte | Chemical Structure | Monoisotopic Mass | MS/MS Transition (Precursor Ion → Product Ion) | Role in Analysis |
|---|---|---|---|---|
| Benzophenone, 3,5-dihydroxy- | C₁₃H₁₀O₃ | 214.06 g/mol | m/z 213 → [Fragment Ion 1] | Target analyte for quantification. |
| Benzophenone, 3,5-dihydroxy-d₄ (Hypothetical IS) | C₁₃H₆D₄O₃ | 218.08 g/mol | m/z 217 → [Fragment Ion 1] | Internal standard added at a known concentration to correct for matrix effects and procedural losses. |
Electrochemical Sensing and Detection Methodologies for Benzophenone, 3,5-dihydroxy-
Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the detection of phenolic compounds like "Benzophenone, 3,5-dihydroxy-". These sensors are known for their potential for rapid analysis, portability, high sensitivity, and cost-effectiveness. dphen1.com The fundamental principle of electrochemical detection for this compound lies in its ability to be oxidized at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to its concentration.
The dihydroxy substitution pattern on the benzophenone structure makes it electrochemically active. Research on structurally similar compounds, such as dihydroxybenzene isomers and 3,5-dihydroxybenzoic acid, provides significant insights into the potential methodologies for the electrochemical detection of "Benzophenone, 3,5-dihydroxy-". nih.govmdpi.com Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for these analyses. researchgate.net
The choice of the working electrode material is crucial for the sensitivity and selectivity of the detection. mdpi.com Glassy carbon electrodes (GCEs) and platinum electrodes are frequently used as substrates. mdpi.com To enhance the electrochemical response and overcome issues like electrode fouling, the electrode surface is often modified with various nanomaterials. These modifiers can increase the electrode's active surface area, improve electron transfer kinetics, and selectively accumulate the target analyte at the electrode surface.
Commonly used modifiers for the detection of related phenolic compounds include:
Carbon Nanotubes (CNTs): Both single-walled and multi-walled CNTs are used to improve electrical conductivity and facilitate electron transfer. rsc.org
Graphene and Graphene Oxide (GO): These materials offer a large surface area and excellent conductivity, enhancing the sensitivity of the sensor. iaea.org
Metal Nanoparticles: Nanoparticles of metals like palladium and gold can have a catalytic effect on the oxidation of phenolic compounds, leading to a more pronounced signal at lower potentials. nih.gov
Conducting Polymers: Electropolymerized films can be created on the electrode surface to preconcentrate the analyte and prevent fouling. Studies on the electropolymerization of 3,5-dihydroxybenzoic acid on glassy carbon and platinum electrodes have demonstrated the feasibility of forming stable polymer films that can be used for sensing applications. mdpi.com
The table below summarizes key parameters and findings from research on the electrochemical detection of dihydroxybenzene isomers, which are applicable to the development of sensors for "Benzophenone, 3,5-dihydroxy-".
Table 2: Electrochemical Methodologies for Dihydroxybenzene Isomers
| Electrode System | Electrochemical Technique | Key Findings | Potential Application for Benzophenone, 3,5-dihydroxy- |
|---|---|---|---|
| Palladium Nanoparticles on Poly(1,5-diaminonaphthalene)/Glassy Carbon Electrode (PdDAN/GCE) | Square Wave Voltammetry (SWV), Cyclic Voltammetry (CV) | Demonstrated effective sensitivity, good reproducibility, and long-term stability for the simultaneous determination of catechol, hydroquinone, and resorcinol (B1680541). nih.gov | The catalytic properties of palladium nanoparticles could enhance the oxidation signal of "Benzophenone, 3,5-dihydroxy-", improving detection limits. |
| Graphene Oxide and Multi-Walled Carbon Nanotubes Composite Film on a Working Electrode | Cyclic Voltammetry (CV) | The composite film served as a reversible switch for electrochemical detection, responding to thermal stimuli. iaea.org | Advanced composite materials could be used to develop "smart" sensors with controllable and reversible detection capabilities. |
| Bare Glassy Carbon Electrode (GCE) and Platinum Electrode | Cyclic Voltammetry (CV) | Studied the electropolymerization of 3,5-dihydroxybenzoic acid, a structurally similar compound, showing that polymer films can be formed on the electrode surface. mdpi.com | The electropolymerization of "Benzophenone, 3,5-dihydroxy-" itself could be a method to create a modified electrode for its own detection or for other analytes. |
Future Research Directions and Emerging Academic Applications
Rational Design and Synthesis of Advanced Functional Materials Incorporating Dihydroxybenzophenone (B1166750) Scaffolds
The rational design of functional materials leverages the specific chemical properties of molecular building blocks to create novel polymers and frameworks with tailored characteristics. The dihydroxybenzophenone scaffold, with its reactive hydroxyl groups and rigid aromatic structure, is an excellent candidate for the synthesis of advanced materials such as specialized polymers and metal-organic frameworks (MOFs).
Researchers are exploring the incorporation of dihydroxybenzophenone isomers into various polymeric structures. For example, polyesters derived from 4,4'-dihydroxybenzophenone (B132225) have been synthesized and shown to possess adjustable properties, offering potential as alternatives to petroleum-based materials. bohrium.com Similarly, polymers of 2,4-dihydroxy-4'-vinylbenzophenone have been developed as novel polymeric ultraviolet absorbers. acs.org These examples highlight a key research direction: the synthesis of new polymers where the 3,5-dihydroxy isomer could impart unique thermal, mechanical, or photochemical properties due to its specific substitution pattern.
In the realm of crystalline materials, dihydroxy motifs are instrumental in the construction of MOFs. adelaide.edu.au MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. rsc.orgnih.gov The hydroxyl groups of a dihydroxybenzophenone linker can coordinate with metal ions, forming robust and functional frameworks. While much work has focused on other dihydroxy- or carboxylate-containing ligands, the principles are directly applicable. researchgate.netresearchgate.net Future work will likely focus on synthesizing novel MOFs using 3,5-dihydroxybenzophenone as a primary or secondary building block to control pore environments and introduce specific functionalities, such as photoactivity or selective guest recognition.
| Material Type | Dihydroxy- Precursor Example | Potential Application | Key Feature |
| Polyesters | 4,4'-dihydroxybenzophenone | Biodegradable plastics | Adjustable degradation rates |
| Polymeric UV Absorbers | 2,4-dihydroxy-4'-vinylbenzophenone | UV-stabilized polymers | Covalently bound UV protection |
| Metal-Organic Frameworks | 2,5-dihydroxy-1,4-benzoquinone | Catalysis, Gas Storage | High porosity, Tunable structure |
Elucidation of Complex Reaction Mechanisms in Photocatalysis and Environmental Remediation Processes
Benzophenone (B1666685) and its derivatives are well-known for their photochemical activity, making them relevant to both photocatalysis and environmental remediation processes. acs.org Dihydroxybenzophenones, in particular, can participate in advanced oxidation processes (AOPs) used to degrade persistent organic pollutants in water.
| Process | Role of Dihydroxybenzophenone | Key Reactive Species | Research Goal |
| UV/Fenton-like Oxidation | Target pollutant and/or Fenton driver | Hydroxyl Radical (•OH) | Optimize degradation pathways |
| Photocatalysis | Photosensitizer or target molecule | Electron-hole pairs, Radicals | Understand degradation intermediates |
| Environmental Fate | Pollutant undergoing biodegradation | Microbial Enzymes | Map transformation products |
Integration of Multi-Omics Approaches in Biological Activity and Biodegradation Research
Understanding the biological activity and biodegradation pathways of chemical compounds is increasingly reliant on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov These powerful techniques offer a holistic view of how organisms respond to and metabolize substances like 3,5-dihydroxybenzophenone.
A significant future direction is the application of multi-omics to study the biodegradation of dihydroxybenzophenones in the environment. For instance, a study on benzophenone-3 (BP-3) successfully used transcriptomic analysis to identify a specific gene cluster in a Rhodococcus bacterium responsible for its degradation. nih.gov This approach revealed the metabolic intermediates and the specific enzymes involved, such as cytochrome P450. A similar strategy could be employed to discover microorganisms capable of degrading 3,5-dihydroxybenzophenone and to fully map their catabolic pathways. mdpi.com Proteomic analyses can further validate these findings by identifying the expressed proteins involved in the degradation process under specific conditions. researchgate.net
Multi-omics can also be used to investigate the biological activities and potential toxicological effects of 3,5-dihydroxybenzophenone. By exposing model organisms to the compound and analyzing changes in gene expression (transcriptomics) and metabolite profiles (metabolomics), researchers can identify affected biological pathways and mechanisms of action. researchgate.netnih.gov This integrated approach provides a comprehensive understanding of the compound's interaction with biological systems, moving beyond simple toxicity assays to detailed mechanistic insights. ed.ac.uk
| Omics Technique | Data Generated | Application to 3,5-Dihydroxybenzophenone Research |
| Transcriptomics | Gene expression profiles (RNA) | Identifying genes and pathways involved in biodegradation or cellular response. |
| Proteomics | Protein expression and modification | Identifying key enzymes responsible for metabolic breakdown or proteins affected by toxicity. |
| Metabolomics | Profiles of small-molecule metabolites | Tracking the formation of biodegradation intermediates and end products; identifying metabolic disruptions. |
Development of Advanced Analytical Techniques for In Situ and Real-Time Analysis
The accurate detection and quantification of 3,5-dihydroxybenzophenone and its metabolites in complex matrices like environmental samples or biological fluids are essential for research in the aforementioned areas. While established methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity, future research will focus on developing techniques for in situ and real-time analysis. nih.govjfda-online.com
Emerging analytical tools such as biosensors and fluorescent probes offer the potential for continuous monitoring without the need for laborious sample preparation. mdpi.com For example, a ratiometric fluorescent probe was recently developed for the real-time monitoring of tyrosine hydroxylase activity in living cells and organisms. nih.gov A similar design strategy could be employed to create probes that selectively react with the 3,5-dihydroxybenzophenone structure, enabling visualization of its uptake and distribution in biological systems.
Furthermore, advancements in portable mass spectrometry and microfluidic devices ("lab-on-a-chip") could enable on-site, real-time analysis of environmental samples. These technologies would allow for the rapid screening of water sources for dihydroxybenzophenone contamination and for monitoring the progress of remediation efforts directly in the field. The development of such advanced analytical methods is crucial for gaining a dynamic understanding of the compound's behavior and impact in both environmental and biological contexts. nih.gov
| Analytical Approach | Principle | Advantage for 3,5-Dihydroxybenzophenone Analysis |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity for complex mixtures. |
| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon binding to the target. | Enables real-time imaging and analysis in living systems (in situ). |
| Biosensors | Utilizes a biological recognition element (e.g., enzyme, antibody) coupled to a transducer. | High selectivity and potential for continuous, real-time monitoring. |
| Portable MS | Miniaturized mass spectrometry instruments. | Allows for rapid, on-site analysis of environmental samples. |
Q & A
Q. What are the common synthetic routes for preparing 3,5-dihydroxybenzophenone, and how do reaction conditions influence yield?
- Methodological Answer : A widely used method is the Fries rearrangement of substituted phenyl esters in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. For example, reacting 2,6-dimethylphenyl benzoate with AlCl₃ at 150–170°C under dry conditions produces 3,5-dihydroxybenzophenone derivatives . Key factors include:
- Temperature control : Higher temperatures (>170°C) may lead to side reactions (e.g., over-substitution).
- Catalyst stoichiometry : Excess AlCl₃ improves electrophilic substitution but complicates purification.
- Quenching method : Gradual addition of ice-cold HCl minimizes byproduct formation.
Recrystallization from ethanol typically yields pure crystals suitable for structural characterization .
Q. How is the crystal structure of 3,5-dihydroxybenzophenone characterized, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
| Parameter | Value in 3,5-Dihydroxybenzophenone Derivatives |
|---|---|
| Dihedral angle | ~61.27° between aromatic rings |
| Bond lengths (C=O) | ~1.22 Å |
| Hydrogen bonds | O–H⋯O (2.7–3.0 Å), weak C–H⋯O interactions |
| These interactions form 1D chains along the crystallographic axis, stabilizing the lattice . |
Q. What safety precautions are critical when handling 3,5-dihydroxybenzophenone in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust particles.
- Spill management : Collect powder spills using a HEPA-filter vacuum; avoid compressed air to prevent explosive dust dispersion .
- Storage : Keep in airtight containers in dry, cool environments to prevent degradation .
Advanced Research Questions
Q. How can computational modeling complement experimental data in predicting the reactivity of 3,5-dihydroxybenzophenone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., HIV-1 reverse transcriptase) to guide synthesis of analogs with enhanced binding .
- Solvent effects : Use COSMO-RS models to optimize solvent selection for reactions or recrystallization.
Q. What strategies resolve contradictions in reported bioactivity data for 3,5-dihydroxybenzophenone analogs?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).
- Metabolic stability testing : Evaluate compound degradation in buffer vs. cell media to distinguish intrinsic activity from artifact .
- Meta-analysis : Compare structural motifs (e.g., hydroxylation patterns) across studies to identify SAR trends .
Q. How can environmental hazards of 3,5-dihydroxybenzophenone be mitigated in wastewater from laboratory disposal?
- Methodological Answer :
- Advanced oxidation processes (AOPs) : Use UV/H₂O₂ or ozonation to degrade benzophenone derivatives into less toxic intermediates.
- Adsorption : Employ activated carbon or biochar to sequester compounds before discharge .
- Biodegradation screening : Test microbial consortia from contaminated sites for breakdown pathways .
Q. What analytical techniques are most effective for quantifying trace 3,5-dihydroxybenzophenone in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with ESI-negative mode and MRM transitions for high sensitivity (detection limits <1 ng/L) .
- Derivatization : Enhance volatility for GC-MS analysis by silylation (e.g., BSTFA) .
- Quality control : Spike deuterated analogs (e.g., BP-d10) to correct for matrix effects .
Key Research Gaps and Recommendations
- Synthetic scalability : Optimize greener catalysts (e.g., ionic liquids) to replace AlCl₃ .
- Ecotoxicology : Investigate long-term aquatic toxicity using OECD Test Guideline 211 .
- Multi-target SAR : Explore dual-function derivatives (e.g., anti-inflammatory + antifungal) via combinatorial chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
